molecular formula C8H10O3 B1362417 Methacrylic anhydride CAS No. 760-93-0

Methacrylic anhydride

Cat. No. B1362417
CAS RN: 760-93-0
M. Wt: 154.16 g/mol
InChI Key: DCUFMVPCXCSVNP-UHFFFAOYSA-N
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Patent
US05464911

Procedure details

The 81A product (11.51 gm) was allowed to react under the conditions of Example 1 with 5.28 gm XSA, 9.99 gm methacrylic acid, 2.78 gm AMPS, and 44.50 gm water. After reaction, 6.94 grams of water was added along with NaOH to adjust pH to 4.4 (referred to below as 81B). The solution contained 29% solids.
[Compound]
Name
81A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
11.51 g
Type
reactant
Reaction Step Two
Quantity
9.99 g
Type
reactant
Reaction Step Three
Name
Quantity
44.5 g
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
81B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
6.94 g
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[OH-:7].[Na+]>O>[C:1]([O:6][C:3](=[O:7])[C:2]([CH3:4])=[CH2:1])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:1.2|

Inputs

Step One
Name
81A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
product
Quantity
11.51 g
Type
reactant
Smiles
Step Three
Name
Quantity
9.99 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
44.5 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
81B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
6.94 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)OC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.